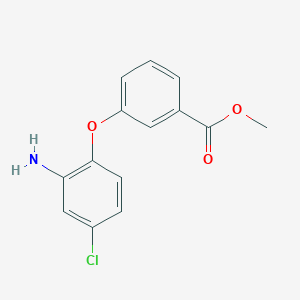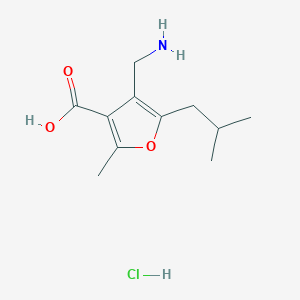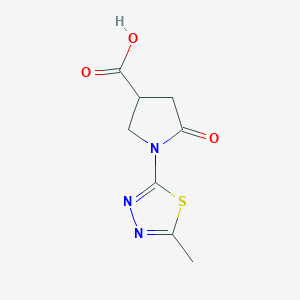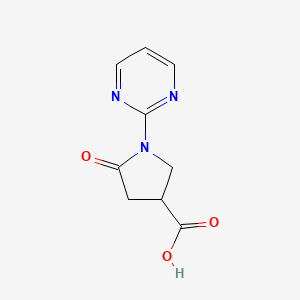![molecular formula C8H5F3N2 B3170541 5-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-80-7](/img/structure/B3170541.png)
5-(Trifluoromethyl)imidazo[1,2-a]pyridine
Übersicht
Beschreibung
5-(Trifluoromethyl)imidazo[1,2-a]pyridine is a chemical compound with the linear formula C8H6ClF3N2. It is a white solid with a molecular weight of 222.6 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton has been described .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . The InChI code for this compound is 1S/C8H5F3N2.ClH/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7;/h1-5H;1H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized from different 2-aminopyridines with various α-bromoketones . They have also been synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis
This compound hydrochloride is a white solid with a storage temperature of 0-5°C .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential
5-(Trifluoromethyl)imidazo[1,2-a]pyridine is a prominent scaffold in medicinal chemistry, recognized for its broad range of applications. This compound has been explored for its potential in various therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and as a proton pump inhibitor. Its structural modifications have led to novel therapeutic agents and the construction of drug-like chemical libraries for biological screening (Deep et al., 2016).
Photophysical Properties
Research has delved into the synthesis of polycyclic imidazo[1,2-a]pyridine analogs, exploring their optical properties. These compounds, particularly those with expanded π-systems, exhibit strong UV absorption and fluorescence, making them suitable for applications in optoelectronics (Kielesiński et al., 2015).
Application in Organic Chemistry
This compound is also significant in organic chemistry, where it has been used in transition-metal-free, visible-light-mediated trifluoromethylation. This method allows for the efficient and convenient synthesis of various derivatives, expanding its utility in chemical synthesis (Zhou et al., 2019).
Antimicrobial and Anticancer Research
This compound derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies contribute to the ongoing search for new therapeutic agents in the treatment of infectious diseases and cancer (Banda et al., 2016).
Material Science Applications
In the field of material science, derivatives of this compound have been used in the synthesis of iridium(III) metal complexes, displaying promising properties for use in electrophosphorescent devices. These complexes have shown high efficiency and desirable photophysical properties, indicating potential applications in advanced optoelectronic devices (Yang et al., 2022).
Wirkmechanismus
Target of Action
5-(Trifluoromethyl)imidazo[1,2-a]pyridine has been recognized as a significant structural component in the development of various therapeutic agents . It has been used in the development of antituberculosis agents and covalent anticancer agents
Mode of Action
It’s known that this compound is used in the development of covalent inhibitors , which typically work by forming a covalent bond with their target, leading to irreversible inhibition.
Biochemical Pathways
It’s known that this compound is used in the development of antituberculosis agents and covalent anticancer agents , suggesting that it may affect pathways related to these diseases.
Pharmacokinetics
It’s known that this compound is used in the development of covalent inhibitors , which typically have good bioavailability due to their ability to form a covalent bond with their target.
Result of Action
It’s known that this compound is used in the development of antituberculosis agents and covalent anticancer agents , suggesting that it may have significant effects on the cells of these diseases.
Action Environment
It’s known that this compound is used in the development of covalent inhibitors , which typically have good stability due to their ability to form a covalent bond with their target.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-(Trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating their activity. It has been reported to interact with kinases, which are enzymes that play a key role in cell signaling pathways. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of its catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, this compound can alter gene expression profiles by acting on transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time. For example, prolonged exposure to this compound can lead to degradation and reduced efficacy. In in vitro studies, it has been observed that the compound’s activity diminishes over time, which can impact its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as toxicity and organ damage. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which play a key role in drug metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound can also be influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPPVYBGHPQGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669586 | |
| Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944580-80-7 | |
| Record name | 5-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane](/img/structure/B3170489.png)
![N-[1-(2-furyl)ethyl]-N-(3-methylbutyl)amine](/img/structure/B3170495.png)



![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3170508.png)
![Bis[3,5-di(9H-carbazole-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)


